molecular formula C8H4ClNO2S B3048563 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one CAS No. 17452-79-8

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Cat. No.: B3048563
CAS No.: 17452-79-8
M. Wt: 213.64 g/mol
InChI Key: FHAPVFFWHRPZFA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a heterocyclic compound that contains a five-membered ring with oxygen, sulfur, and nitrogen atoms

Scientific Research Applications

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one has several scientific research applications:

Safety and Hazards

While specific safety data for 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is not available, similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation . Always handle such compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one typically involves the cyclization of appropriate precursors. One common method starts with 4-chlorobenzoic acid, which undergoes esterification with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, followed by salt formation and cyclization to yield the desired oxathiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.

    Cyclization Reactions: The formation of the oxathiazole ring itself is a cyclization reaction involving the condensation of appropriate precursors.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom under suitable conditions.

    Cyclization: Reagents such as hydrazine and sulfur-containing compounds are used to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the oxathiazole ring.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAPVFFWHRPZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356084
Record name 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-79-8
Record name 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-chlorobenzamide (0.25 g, 1.60 mmol) in toluene (10 ml) was added chlorocarbonylsulfenyl chloride (0.70 ml, 8.03 mmol). The resulting reaction mixture was refluxed at 80° C. for 3 h. After the completion of the reaction (TLC monitoring), the mixture was concentrated, added diethyl ether and washed twice with water, twice with 5% NaHCO3, again with water, and was dried (Na2SO4), concentrated under vacuum to give the product (crude yield 0.520 g) that was carried forward to the next step without further purification.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 100-mL round-bottom flask, was placed 4-chlorobenzamide (3.0 g, 19.28 mmol, 1.00 equiv), chloro(chlorosulfanyl)methanone (5.03 g, 38.40 mmol, 1.99 equiv), toluene (30 mL). The resulting solution was stirred overnight at 100° C. in an oil bath. The reaction progress was monitored by GCMS/TLC/LCMS (ethyl acetate/petroleum ether=1:20). The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with petroleum ether. This resulted in 3.8 g (92%) of 5-(4-chlorophenyl)-2H-1,3,4-oxathiazol-2-one as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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